AH 8532 Exhibits 18.8‑Fold Lower Analgesic Potency Than Morphine in the Phenylquinone‑Induced Writhing Model
In the standard mouse phenylquinone‑induced writhing assay—a well‑validated model of visceral pain—AH 8532 demonstrates an oral ED₅₀ of 16 mg/kg . By contrast, morphine in the identical assay yields an ED₅₀ of 0.85 mg/kg [1]. The resulting 18.8‑fold potency differential provides a clear quantitative basis for selecting AH 8532 when a lower‑potency opioid reference compound is required for experimental design or forensic calibration.
| Evidence Dimension | In vivo analgesic potency (ED₅₀) |
|---|---|
| Target Compound Data | 16 mg/kg (oral) |
| Comparator Or Baseline | Morphine: 0.85 mg/kg (subcutaneous/oral equivalent) |
| Quantified Difference | 18.8‑fold lower potency |
| Conditions | Mouse phenylquinone‑induced writhing test |
Why This Matters
This quantified potency difference directly informs dose selection, expected effect magnitude, and risk assessment in studies where a less potent opioid is scientifically necessary.
- [1] Dhasmana KM, Banerjee AK, Rating W. The relationship between morphine analgesia and the levels of biogenic amines in the mouse brain. Eur J Pharmacol. 1974;28(2):215‑219. View Source
